Mimosine

Übersicht

Beschreibung

Mimosine, also known as leucenol, is a toxic non-protein amino acid that is chemically similar to tyrosine12. It is found in some Mimosa species and all members of the closely related genus Leucaena1. Mimosine has been known to induce apoptosis in human pancreatic cancer xenografts3.

Synthesis Analysis

Mimosine is a naturally occurring non-proteinogenic amino acid found in several tropical and subtropical plants3. The synthesis of mimosine-containing peptides has been achieved using Fmoc-protected mimosine with a free hydroxy ketone group for efficient peptide synthesis3. The tandem mass spectrometry analysis revealed the characteristic loss of the heterocyclic ring from the mimosine residue side chain3.

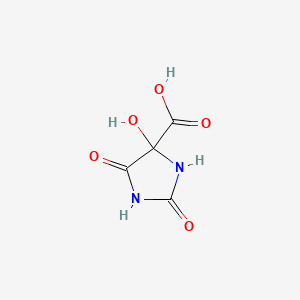

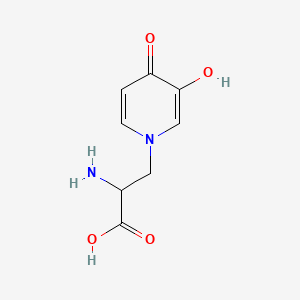

Molecular Structure Analysis

The molecular formula of Mimosine is C8H10N2O44. The structure of Mimosine includes an alanine side chain bounded to the nitrogen atom of a dihydropyridin ring3.

Chemical Reactions Analysis

Mimosine only forms monobasic acids, but the methyl ester forms a dihydrochloride1. The hydrochloride salt melts at 174.5–175.0 °C with decomposition; the hydrobromide decomposes at 179.5 °C, and the hydroiodide decomposes at 183–183.5 °C1.

Physical And Chemical Properties Analysis

Mimosine has a molecular weight of 198.18 g/mol5. It is a solid substance and is soluble in water5. The melting point of Mimosine is 291 °C1.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Biological Activities Mimosine, a non-protein amino acid, exhibits a range of biological activities. These include anti-cancer, anti-inflammatory, anti-fibrosis, anti-influenza, anti-viral, herbicidal, and insecticidal properties. It also plays a role in regenerative dentistry and phytoremediation. Its potential as a PAK1-specific inhibitor for various diseases is notable, as PAK1 is non-essential for normal cell growth, making mimosine a compound of interest for medical research and therapy (Nguyen & Tawata, 2016).

Apoptosis Induction and Mechanism Mimosine has been shown to induce apoptosis, particularly in leukemia cell lines, through mitochondrial activation and reactive oxygen species (ROS) formation. This process involves mitochondrial swelling, a decrease in glutathione levels, cytochrome c release, and activation of caspases 3 and 9. These findings suggest that mimosine can trigger cell death via multiple pathways, including oxidative stress and mitochondrial dysfunction (Hallak et al., 2007).

Environmental and Agricultural Applications Mimosine displays unique environmental interactions. It selectively enhances cell proliferation in dinoflagellates while inhibiting other major phytoplankton groups. This suggests a potential use in controlling algal populations and influencing marine ecosystems (Yeung, Wong, & Wong, 2002). Additionally, its strong herbicidal activities position it as a potential bio-herbicide for weed control in agriculture (Xuan et al., 2006).

Insecticidal and Nematicidal Properties Mimosine derivatives exhibit significant insecticidal and nematicidal activities. These properties are attributed to their ability to inhibit enzymes like tyrosinase and acetylcholinesterase. The findings open avenues for the development of natural, plant-based pesticides and agricultural chemicals (Nguyen, Chompoo, & Tawata, 2015).

Antimicrobial and Antifungal Effects Mimosine has demonstrated potent activity against certain fungi and bacteria, with particularly strong effects against dermatophytic fungi. These findings suggest its potential use in developing treatments for fungal infections and exploring its broader antimicrobial properties (Anitha, Jayavelu, & Murugesan, 2005).

Cell Cycle Regulation and DNA Replication In cellular studies, mimosine has been utilized as a cell synchronization agent, effectively arresting cells at the G1-S phase boundary. This is achieved through activation of the ATM/ATR-mediated checkpoint signaling without inducing DNA damage. Such properties make mimosine valuable for research in cell cycle dynamics and cancer biology (Kubota et al., 2014).

Stress Response and UV Exposure in Plants Mimosine levels in plants like Leucaena leucocephala are influenced by stress-related signals and environmental factors like UV exposure. This indicates its role in plant adaptive mechanisms and potential in agricultural applications (Rodrigues-Corrêa et al., 2019).

Safety And Hazards

Mimosine is harmful if swallowed, in contact with skin, or if inhaled6. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes6. Protective equipment should be worn when handling Mimosine6.

Zukünftige Richtungen

Mimosine has high value for medicine and agricultural chemicals7. It has been found to have various biological activities such as anti-cancer, anti-inflammation, anti-fibrosis, anti-influenza, anti-virus, herbicidal and insecticidal activities7. There is potential for the development of natural product-based pesticidal agents using Mimosine7.

Eigenschaften

IUPAC Name |

2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJWVWKTVETCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950337 | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mimosine | |

CAS RN |

2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |

| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Mimosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIMOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)

![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)

![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)

![N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1218096.png)

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)

![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)